molecular formula C13H19N3O B1408670 5-(4-(Dimethylamino)piperidin-1-yl)picolinaldehyde CAS No. 1779122-14-3

5-(4-(Dimethylamino)piperidin-1-yl)picolinaldehyde

Cat. No.: B1408670
CAS No.: 1779122-14-3
M. Wt: 233.31 g/mol
InChI Key: MJYSGMKBEYUDIR-UHFFFAOYSA-N
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Description

5-(4-(Dimethylamino)piperidin-1-yl)picolinaldehyde is a chemical compound that belongs to the pyridine family. It is known for its unique properties and is commonly used as a fluorescent probe in biological and biomedical research.

Preparation Methods

The synthesis of 5-(4-(Dimethylamino)piperidin-1-yl)picolinaldehyde involves several steps. One common method includes the reaction of 4-(dimethylamino)piperidine with picolinaldehyde under specific conditions. The reaction typically requires a solvent such as ethanol and a catalyst to facilitate the process. The mixture is then heated to a specific temperature to complete the reaction .

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often use automated systems to control reaction conditions precisely .

Chemical Reactions Analysis

5-(4-(Dimethylamino)piperidin-1-yl)picolinaldehyde undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols.

    Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

5-(4-(Dimethylamino)piperidin-1-yl)picolinaldehyde has several scientific research applications:

    Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

    Biology: The compound is employed as a fluorescent probe to study biological processes and molecular interactions.

    Industry: The compound is used in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of 5-(4-(Dimethylamino)piperidin-1-yl)picolinaldehyde involves its interaction with specific molecular targets. The compound’s fluorescent properties allow it to bind to certain biomolecules, making it useful for imaging and diagnostic purposes. The pathways involved in its action depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

5-(4-(Dimethylamino)piperidin-1-yl)picolinaldehyde can be compared with other similar compounds such as:

    4-(Dimethylamino)piperidine: A precursor in the synthesis of the compound.

    Picolinaldehyde: Another precursor used in the synthesis.

    Other pyridine derivatives: Compounds with similar structures but different functional groups.

The uniqueness of this compound lies in its combination of the piperidine and pyridine moieties, which confer specific chemical and physical properties useful in various applications.

Properties

IUPAC Name

5-[4-(dimethylamino)piperidin-1-yl]pyridine-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O/c1-15(2)12-5-7-16(8-6-12)13-4-3-11(10-17)14-9-13/h3-4,9-10,12H,5-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJYSGMKBEYUDIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1CCN(CC1)C2=CN=C(C=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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